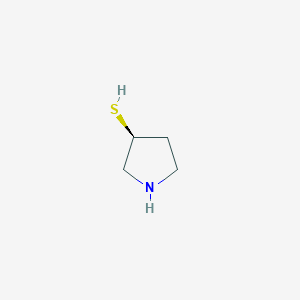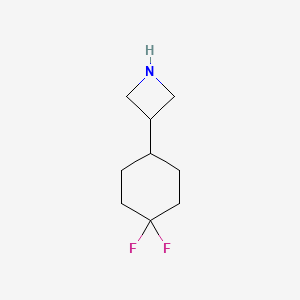![molecular formula C12H12FNO B15278813 2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15278813.png)
2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indanones It is characterized by the presence of a dimethylamino group and a fluorine atom attached to the indanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one typically involves the condensation of 5-fluoroindan-1-one with dimethylformamide dimethyl acetal (DMF-DMA) under specific reaction conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indanone core .
Applications De Recherche Scientifique
2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group and fluorine atom play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Dimethylamino)methylidene]-5-phenylfuran-2(3H)-one: Similar in structure but with a furan ring instead of an indanone core.
5-[(Dimethylamino)methylidene]thiazolidine-4-thiones: Contains a thiazolidine ring and exhibits different chemical properties.
Uniqueness
2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a dimethylamino group and a fluorine atom on the indanone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C12H12FNO |
|---|---|
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
(2Z)-2-(dimethylaminomethylidene)-5-fluoro-3H-inden-1-one |
InChI |
InChI=1S/C12H12FNO/c1-14(2)7-9-5-8-6-10(13)3-4-11(8)12(9)15/h3-4,6-7H,5H2,1-2H3/b9-7- |
Clé InChI |
OOTXJVDWFHAJOM-CLFYSBASSA-N |
SMILES isomérique |
CN(C)/C=C\1/CC2=C(C1=O)C=CC(=C2)F |
SMILES canonique |
CN(C)C=C1CC2=C(C1=O)C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B15278741.png)
![3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15278750.png)
![7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole](/img/structure/B15278764.png)
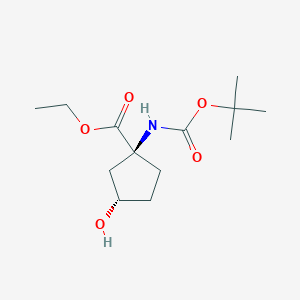
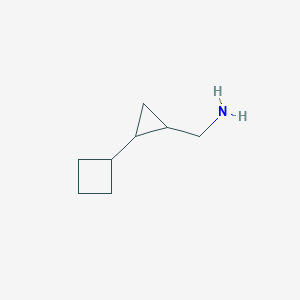
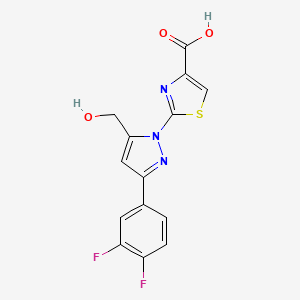
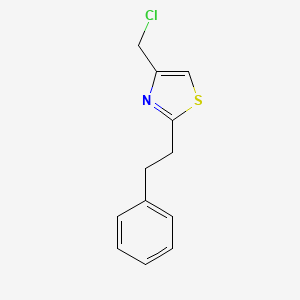
![N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide](/img/structure/B15278786.png)
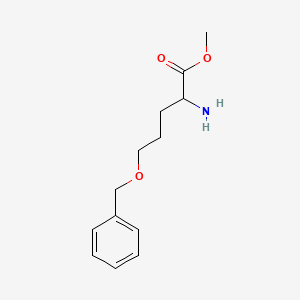

![6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)
